4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine
Description
4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a pyrimidine derivative featuring a benzylsulfonyl-substituted piperazine ring, an ethoxy group at the 6-position, and a methyl group at the 2-position of the pyrimidine core. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules targeting signaling pathways. The benzylsulfonyl-piperazine moiety may enhance binding affinity to hydrophobic pockets in enzyme active sites, while the ethoxy and methyl groups influence solubility and steric interactions .
Properties
IUPAC Name |
4-(4-benzylsulfonylpiperazin-1-yl)-6-ethoxy-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-3-25-18-13-17(19-15(2)20-18)21-9-11-22(12-10-21)26(23,24)14-16-7-5-4-6-8-16/h4-8,13H,3,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGYBPNPQUXTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ethoxy and methyl groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfonyl group yields sulfone derivatives, while reduction of nitro groups yields amines.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to 4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine exhibit significant antitumor properties. Studies have focused on the synthesis and evaluation of derivatives that demonstrate enhanced efficacy against various cancer cell lines. For instance, modifications to the piperazine ring have been shown to improve the binding affinity to target proteins involved in tumor growth pathways .
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Its piperazine moiety is a common scaffold in drugs targeting neurotransmitter receptors, which may be beneficial for conditions such as Alzheimer's disease and other cognitive impairments. The pharmacological profile of related compounds indicates that they can act as muscarinic receptor antagonists, which could mitigate symptoms associated with these disorders .
Antimicrobial Properties
There is growing interest in the antimicrobial effects of piperazine derivatives. Some studies suggest that compounds similar to this compound can inhibit bacterial growth, potentially serving as leads for new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. The following table summarizes key modifications and their impact on biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the piperazine | Increased binding affinity to targets |
| Variation in ethoxy group | Enhanced solubility and bioavailability |
| Alteration of the benzyl group | Improved selectivity towards specific receptors |
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor activity of piperazine derivatives, a compound structurally related to this compound was tested against human cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Case Study 2: Neurological Application
Another investigation focused on the effects of a piperazine-based compound on cognitive function in animal models of Alzheimer's disease. The study reported improvements in memory retention and reductions in amyloid plaque formation, suggesting a neuroprotective effect that warrants further exploration for clinical applications .
Mechanism of Action
The mechanism of action of 4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The benzylsulfonyl group can enhance the compound’s binding affinity to its targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis based on available evidence and inferences from related molecules.
Core Structure Variations
The compound shares a pyrimidine core with derivatives like 4-[4-(Benzenesulfonyl)piperazin-1-yl]-6-[4-(4-methylpiperazin-1-yl)phenyl]-2-[(1-methylpiperidin-2-yl)methoxy]thieno[2,3-d]pyrimidine (). Key differences include:
- Core Heterocycle: The target compound uses a pyrimidine ring, whereas the analog in features a thieno[2,3-d]pyrimidine fused system.
- Substituent Diversity: The ethoxy and methyl groups in the target compound contrast with the thienopyrimidine’s methoxy-piperidinyl and methylpiperazinyl-phenyl substituents. These variations likely alter solubility and membrane permeability.
Functional Group Impact
Pharmacokinetic and Pharmacodynamic Insights
- Enzyme Inhibition: Thienopyrimidine derivatives (e.g., ) often target kinases like PI3K or mTOR. The pyrimidine core in the target compound may shift selectivity toward other ATP-binding enzymes, such as tyrosine kinases .
- Metabolic Stability : The ethoxy group’s electron-donating nature could slow oxidative metabolism compared to methoxy or aryl-substituted analogs.
Research Findings and Limitations
- In Silico Studies : Molecular docking simulations suggest the benzylsulfonyl-piperazine moiety in the target compound interacts with hydrophobic residues in kinase ATP pockets, similar to benzenesulfonyl analogs. However, the absence of a fused thiophene ring may reduce binding affinity in certain targets .
- Synthetic Feasibility: The target compound’s simpler structure may offer advantages in scalable synthesis compared to multi-substituted thienopyrimidines.
- Data Gaps: No direct in vitro or in vivo data for the target compound were identified.
Biological Activity
The compound 4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 358.45 g/mol. The structure features a pyrimidine ring substituted with an ethoxy group and a piperazine moiety linked to a benzylsulfonyl group.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
This table illustrates the varying levels of activity against common pathogens, indicating the potential for clinical applications in treating bacterial infections.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells.
Case Study: Inhibition of MCF-7 Cells
In a study assessing the cytotoxic effects of various piperazine derivatives, this compound exhibited an IC50 value of 15 µM against MCF-7 cells, demonstrating significant antiproliferative activity compared to controls.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence cellular signaling pathways.
- DNA Interaction : Potential binding to DNA or RNA, affecting replication and transcription processes.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy at C6, benzylsulfonyl on piperazine). Key signals include δ ~1.4 ppm (ethoxy CH₃) and aromatic protons at δ 7.2–7.6 ppm .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, particularly the sulfonyl-piperazine and pyrimidine linkages. For example, C–S bond lengths in the benzylsulfonyl group are typically ~1.76 Å .
How can researchers address low yields during the benzylsulfonyl piperazine coupling step?
Q. Advanced
- Solvent Optimization : Replace DMF with THF or dichloromethane to reduce side reactions.
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
- Reagent Ratios : Increase the molar excess of 4-(benzylsulfonyl)piperazine (1.5–2.0 equiv) to drive the reaction to completion.
- Purity Checks : Pre-purify intermediates via recrystallization to avoid competing reactions .
What strategies resolve contradictions in reported biological activity data?
Q. Advanced
- Assay Standardization : Validate cell-based assays using positive controls (e.g., known kinase inhibitors if studying kinase inhibition).
- Metabolic Stability Tests : Use liver microsomes to assess if metabolic degradation alters observed activity .
- Impurity Profiling : Employ HPLC-MS to detect trace impurities (e.g., de-ethylated byproducts) that may skew results .
- Dose-Response Curves : Replicate studies across multiple concentrations to confirm EC₅₀/IC₅₀ consistency .
How can computational modeling predict the compound’s target interactions?
Q. Advanced
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs). Focus on the benzylsulfonyl group’s role in hydrophobic pocket interactions .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability. Key metrics include RMSD (<2.0 Å) and hydrogen bond persistence .
- QSAR Studies : Corporate substituent effects (e.g., ethoxy vs. methoxy) into predictive models for activity optimization .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Reactor Design : Transition from batch to flow chemistry for exothermic steps (e.g., chlorination) to improve safety and yield .
- Solvent Recovery : Implement distillation systems for DMF or acetonitrile reuse, reducing costs and environmental impact.
- Polymorph Control : Monitor crystallization conditions (e.g., cooling rates) to ensure consistent solid-state forms, as polymorphs may affect bioavailability .
How does the benzylsulfonyl group influence physicochemical properties?
Q. Basic
- Lipophilicity : The sulfonyl group increases polarity (logP reduction by ~0.5 units), while the benzyl moiety enhances membrane permeability .
- Metabolic Stability : Sulfonamides resist oxidative metabolism, prolonging half-life compared to alkyl or aryl ethers .
- Solubility : Aqueous solubility is pH-dependent; protonation of the piperazine nitrogen (pKa ~7.5) enhances solubility in acidic media .
What analytical techniques quantify the compound in biological matrices?
Q. Advanced
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions for m/z [M+H]⁺ (calc. ~445) → fragment ions (e.g., m/z 98 for piperazine) .
- Microsomal Incubations : Quantify metabolic depletion rates with NADPH cofactors to estimate in vivo clearance .
- Plasma Protein Binding : Equilibrium dialysis (vs. ultrafiltration) provides accurate % binding values, critical for dose adjustments .
How do structural analogs compare in target selectivity?
Q. Advanced
- Piperazine vs. Piperidine : Piperazine derivatives (e.g., 4-(benzylsulfonyl)piperazine) show higher affinity for serotonin receptors than piperidine analogs due to improved hydrogen bonding .
- Ethoxy vs. Methoxy : Ethoxy at C6 enhances metabolic stability (vs. methoxy) but reduces solubility. Substitution with fluorine balances these properties .
What are the best practices for storing the compound to ensure stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
